(5E)-1-(2,5-dimethoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione
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Overview
Description
(5E)-1-(2,5-dimethoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a diazinane ring, a nitrothiophene group, and a dimethoxyphenyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(2,5-dimethoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the diazinane ring: This can be achieved through a cyclization reaction involving appropriate amine and carbonyl compounds under acidic or basic conditions.
Introduction of the dimethoxyphenyl group: This step often involves a substitution reaction where the diazinane ring is reacted with a dimethoxyphenyl halide in the presence of a base.
Attachment of the nitrothiophene group: This is usually accomplished through a condensation reaction between the diazinane derivative and a nitrothiophene aldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(2,5-dimethoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The nitrothiophene group can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Strong nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Phenol derivatives.
Scientific Research Applications
(5E)-1-(2,5-dimethoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (5E)-1-(2,5-dimethoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The nitrothiophene group is known to interact with electron-rich sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The dimethoxyphenyl group may enhance the compound’s binding affinity to certain receptors, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
(5E)-1-(2,5-dimethoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione: shares similarities with other diazinane derivatives and nitrothiophene compounds.
Diazinane derivatives: Known for their diverse biological activities and applications in medicinal chemistry.
Nitrothiophene compounds: Recognized for their electronic properties and use in material science.
Uniqueness
- The combination of a diazinane ring, a nitrothiophene group, and a dimethoxyphenyl group in a single molecule makes this compound unique. This structural complexity contributes to its distinct chemical reactivity and potential applications across various scientific disciplines.
Properties
Molecular Formula |
C17H13N3O7S |
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Molecular Weight |
403.4 g/mol |
IUPAC Name |
(5E)-1-(2,5-dimethoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C17H13N3O7S/c1-26-9-3-5-13(27-2)12(7-9)19-16(22)11(15(21)18-17(19)23)8-10-4-6-14(28-10)20(24)25/h3-8H,1-2H3,(H,18,21,23)/b11-8+ |
InChI Key |
XYHFPHPBHDRPSH-DHZHZOJOSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)N2C(=O)/C(=C/C3=CC=C(S3)[N+](=O)[O-])/C(=O)NC2=O |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=O)C(=CC3=CC=C(S3)[N+](=O)[O-])C(=O)NC2=O |
Origin of Product |
United States |
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